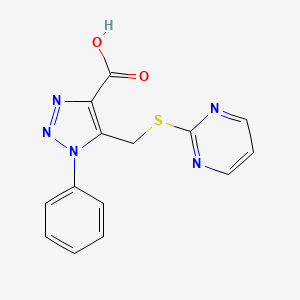

1-Phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-carbonsäure

Übersicht

Beschreibung

1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H11N5O2S and its molecular weight is 313.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifibrotische Aktivität

Der Pyrimidin-Rest ist bekannt für seine breite Palette pharmakologischer Aktivitäten und gilt in der pharmazeutischen Chemie als privilegierte Struktur . Verbindungen, die Pyrimidin enthalten, haben nachweislich antifibrotische Eigenschaften gezeigt. Diese Verbindung mit ihrem Pyrimidin-Kern könnte potenziell synthetisiert und auf ihre Wirksamkeit gegen Fibrose bewertet werden. In-vitro-Studien könnten ihre Fähigkeit, die Kollagenexpression und den Hydroxyprolingehalt in Zellkulturmedien zu hemmen, beurteilen, was ihr Potenzial als neuartiges antifibrotisches Medikament aufzeigt .

Antimikrobielle Eigenschaften

Pyrimidin-Derivate wurden für ihre antimikrobiellen Fähigkeiten erkannt. Die betreffende Verbindung könnte auf ihre Wirksamkeit gegen verschiedene Bakterien- und Pilzstämme untersucht werden. Die Forschung könnte sich darauf konzentrieren, ihre minimale Hemmkonzentration (MHK) und ihren Wirkmechanismus bei der Störung mikrobieller Zellprozesse zu bestimmen .

Antiviren-Anwendungen

Die Pyrimidin-Struktur der Verbindung lässt vermuten, dass sie antivirale Aktivitäten haben könnte. Sie könnte auf ihr Potenzial untersucht werden, die Virusreplikation zu hemmen oder die Virus-Zell-Bindung zu stören. Solche Studien wären besonders relevant im Zusammenhang mit neu auftretenden Viruserkrankungen und der Suche nach neuen antiviralen Wirkstoffen .

Antitumor-Potenzial

Pyrimidin-Derivate sind auch dafür bekannt, Antitumor-Effekte zu haben. Die fragliche Verbindung könnte Teil der onkologischen Forschung sein, bei der ihre Zytotoxizität gegenüber verschiedenen Krebszelllinien beurteilt werden könnte. Die Forschung könnte auch ihre Rolle bei der Induktion der Apoptose und der Zellzyklusarretierung in malignen Zellen untersuchen .

Chemische Biologie und Pharmazeutische Chemie

In der chemischen Biologie könnte diese Verbindung als Baustein für den Aufbau neuer Bibliotheken heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten dienen. Ihre Synthese und Einarbeitung in größere Moleküle könnte zur Entdeckung neuer Medikamente mit verbesserten pharmakokinetischen und pharmakodynamischen Profilen führen .

Synthese neuer Derivate

Die Struktur der Verbindung ermöglicht die Möglichkeit, eine Reihe von Derivaten zu erstellen. Diese Derivate könnten dann auf eine Vielzahl von biologischen Aktivitäten untersucht werden, was möglicherweise zur Entwicklung neuer therapeutischer Wirkstoffe führt. Die Modifikationen könnten Veränderungen am Pyrimidinring oder am Triazol-Rest umfassen, um die Aktivität oder Spezifität zu verbessern .

Pharmakophor-Entwicklung

Aufgrund ihrer strukturellen Komplexität könnte die Verbindung als Pharmakophor im Wirkstoffdesign fungieren. Sie könnte verwendet werden, um die essentiellen Merkmale zu kartieren, die für die biologische Aktivität eines Moleküls erforderlich sind, und so bei der Gestaltung effektiverer Medikamente mit gezielten Wirkungen helfen .

Biochemische Assays

Schließlich könnte die Verbindung in biochemischen Assays als Inhibitor oder Aktivator bestimmter Enzyme oder Rezeptoren verwendet werden. Ihre Interaktion mit biologischen Zielstrukturen könnte Einblicke in die molekularen Mechanismen verschiedener Krankheiten liefern und dazu beitragen, potenzielle therapeutische Zielstrukturen zu identifizieren .

Wirkmechanismus

Target of Action

The primary target of this compound is the AMPA-type ionotropic glutamate receptors . These receptors play a crucial role in the fast excitatory synaptic transmission in the central nervous system .

Mode of Action

This compound acts as a noncompetitive antagonist of the AMPA receptors . It inhibits the AMPA-induced increases in intracellular free calcium ion concentration . This inhibition disrupts the normal functioning of the AMPA receptors, leading to a decrease in the excitatory synaptic transmission .

Biochemical Pathways

The antagonistic action of this compound on the AMPA receptors affects the glutamatergic neurotransmission pathway . Glutamate is the primary excitatory neurotransmitter in the brain, and its action is mediated through the AMPA receptors. By inhibiting these receptors, the compound reduces the overall excitatory synaptic transmission .

Pharmacokinetics

Similar compounds have been reported to have good oral bioavailability and a half-life suitable for therapeutic applications .

Result of Action

The primary result of the compound’s action is a reduction in seizure activity, as demonstrated in rodent models of epilepsy . This suggests that the compound could potentially be developed into a novel antiepileptic agent .

Action Environment

: Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. : Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy.

Biochemische Analyse

Biochemical Properties

1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis . The compound’s interaction with these enzymes leads to the inhibition of collagen production, making it a potential candidate for anti-fibrotic therapies. Additionally, it has been observed to interact with various proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in fibrosis and inflammation . The compound affects gene expression by modulating the transcription of genes related to collagen synthesis and inflammatory responses. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of enzymes such as collagen prolyl 4-hydroxylases, inhibiting their activity and preventing collagen synthesis . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme. Additionally, it influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting collagen synthesis and reducing fibrosis. Its efficacy may decrease over time due to degradation and metabolic processes.

Dosage Effects in Animal Models

The effects of 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant adverse effects . At higher doses, toxic effects such as liver damage and inflammation have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and degradation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic processes influence the compound’s overall efficacy and duration of action.

Transport and Distribution

Within cells and tissues, 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins that modulate its availability.

Subcellular Localization

The subcellular localization of 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is critical for its activity and function. The compound is directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets and exerts its biochemical effects efficiently.

Eigenschaften

IUPAC Name |

1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2S/c20-13(21)12-11(9-22-14-15-7-4-8-16-14)19(18-17-12)10-5-2-1-3-6-10/h1-8H,9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWBDRMAFUVEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.